1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a nitrophenyl group
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Nitration of Benzodioxole: The benzodioxole compound is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Piperazine Substitution: The nitrated benzodioxole is then reacted with piperazine in the presence of a suitable base to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Materials Science: It is explored for its use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the binding site, while the nitrophenyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but differs in the substitution pattern and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Similar in structure but contains an amine group instead of a piperazine ring.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another related compound with a simpler structure and different functional groups.
The uniqueness of this compound lies in its combination of the benzodioxole and nitrophenyl groups with the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-22(24)17-4-1-15(2-5-17)12-20-7-9-21(10-8-20)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYBXITRCVUEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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